[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride
CAS No.: 1332528-90-1
Cat. No.: VC11704214
Molecular Formula: C8H14ClN3O
Molecular Weight: 203.67 g/mol
* For research use only. Not for human or veterinary use.
![[2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride - 1332528-90-1](/images/structure/VC11704214.png)
Specification
CAS No. | 1332528-90-1 |
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Molecular Formula | C8H14ClN3O |
Molecular Weight | 203.67 g/mol |
IUPAC Name | 2-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride |
Standard InChI | InChI=1S/C8H13N3O.ClH/c9-5-4-7-10-8(12-11-7)6-2-1-3-6;/h6H,1-5,9H2;1H |
Standard InChI Key | XPIKVCVBJAUKEH-UHFFFAOYSA-N |
SMILES | C1CC(C1)C2=NC(=NO2)CCN.Cl |
Canonical SMILES | C1CC(C1)C2=NC(=NO2)CCN.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s molecular formula, C₈H₁₄ClN₃O, reflects a cyclobutyl-substituted 1,2,4-oxadiazole core linked to an ethylamine group, with a hydrochloride counterion . Key identifiers include:
The 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, contributes to the compound’s stability and electronic properties, while the cyclobutyl group introduces steric constraints that influence reactivity.
Structural Analysis
The oxadiazole ring’s aromaticity and electron-deficient nature make it amenable to nucleophilic and electrophilic substitutions. The ethylamine side chain, protonated as a hydrochloride salt, enhances water solubility and facilitates salt formation in pharmaceutical formulations . Computational studies of related oxadiazoles suggest that the cyclobutyl substituent induces ring puckering, potentially affecting binding interactions in biological systems.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of [2-(5-Cyclobutyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride proceeds via a two-step strategy:
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Cyclization of Amidoximes: Amidoximes react with cyclobutanecarboxylic acid derivatives under basic conditions (e.g., NaOH–DMSO) to form the 1,2,4-oxadiazole ring.
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Amine Functionalization: The resulting oxadiazole intermediate undergoes alkylation or reductive amination to introduce the ethylamine group, followed by hydrochloride salt formation .
Optimization and Yield
Reaction conditions (temperature, solvent, and catalyst) significantly impact yield. For example, using isatoic anhydrides as coupling partners in DMSO at ambient temperature achieves cyclization efficiencies exceeding 70%. Purification via recrystallization or column chromatography typically yields >95% purity, as confirmed by HPLC analyses .
Chemical Reactivity and Reaction Pathways
Nucleophilic Substitutions
The oxadiazole ring’s C-3 and C-5 positions are susceptible to nucleophilic attack. For instance:
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Aminolysis: Reaction with amines at elevated temperatures (80–100°C) replaces the oxadiazole oxygen, forming triazole derivatives.
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Halogenation: Treatment with phosphorus oxychloride introduces chlorine at C-5, enabling further cross-coupling reactions .
Reductive Transformations
The ethylamine group undergoes reductive alkylation with aldehydes or ketones in the presence of sodium cyanoborohydride, producing secondary or tertiary amines . Such modifications are critical for tuning the compound’s pharmacokinetic properties.
Role in Organic Synthesis
Building Block for Heterocycles
The compound serves as a precursor for synthesizing:
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Bicyclic systems: Intramolecular cycloadditions with nitriles yield pyrrolo-oxadiazoles.
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Metal complexes: Coordination with palladium(II) catalysts facilitates Suzuki-Miyaura couplings .
Material Science Applications
Oxadiazole derivatives exhibit luminescent properties when complexed with lanthanides, suggesting utility in optoelectronic devices .
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